![molecular formula C10H7Br2NO B599193 4,8-Dibromo-5-methoxyquinoline CAS No. 1253791-59-1](/img/structure/B599193.png)
4,8-Dibromo-5-methoxyquinoline
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Description
4,8-Dibromo-5-methoxyquinoline is a chemical compound with the molecular formula C10H7Br2NO . It has an average mass of 316.977 Da and a monoisotopic mass of 314.889435 Da . This compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of 4,8-Dibromo-5-methoxyquinoline consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The molecule has two bromine atoms and one methoxy group attached to the quinoline core .Physical And Chemical Properties Analysis
4,8-Dibromo-5-methoxyquinoline has a molecular formula of C10H7Br2NO, an average mass of 316.977 Da, and a monoisotopic mass of 314.889435 Da .Scientific Research Applications
Precursor for Heterocyclic Compounds
Bromoquinolines, such as 4,8-Dibromo-5-methoxyquinoline, are often used as precursors for the synthesis of heterocyclic compounds . These compounds have multifunctionality, leading to a wide variety of compounds through reactions such as couplings .
Synthesis of Novel Phthalonitriles
Brominated quinolines have been used in the synthesis of novel phthalonitriles . For example, 8-hydroxyquinoline was used to synthesize 4-(quinolin-8-yloxy)phthalonitrile and 4-chloro-5-(quinolin-8-yloxy)phthalonitrile . These compounds were then converted into their respective bromo derivatives .
Pharmaceutical Applications
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .
Industrial Chemistry
Quinoline derivatives are also important in industrial chemistry . They are used in the synthesis of dyes, agrochemicals, and other industrial chemicals .
Research and Development
As a unique chemical, 4,8-Dibromo-5-methoxyquinoline can be used in research and development. Scientists can study its properties and reactions to develop new synthetic strategies and evaluate biological activities .
Education
In educational settings, 4,8-Dibromo-5-methoxyquinoline can be used to demonstrate various chemical reactions and principles. It can be used in laboratory experiments to teach students about bromination, the properties of quinolines, and the synthesis of heterocyclic compounds .
properties
IUPAC Name |
4,8-dibromo-5-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNIBACSXWPDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=NC2=C(C=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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